N-Butyl-5-nitro-2-furylacrylamide
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Overview
Description
N-Butyl-5-nitro-2-furylacrylamide is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to an acrylamide moiety through a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-nitro-2-furylacrylamide typically involves the reaction of 5-nitro-2-furaldehyde with butylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nitro-2-furylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions include amino derivatives, hydroxylamines, and substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Butyl-5-nitro-2-furylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-5-nitro-2-furylacrylamide involves the interaction of the nitro group with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets various molecular pathways, including those involved in oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of N-Butyl-5-nitro-2-furylacrylamide.
Furfuryl alcohol: Another furan derivative with different functional groups.
5-Hydroxymethylfurfural: A compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a nitro group, furan ring, and acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
91182-09-1 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-butyl-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-10(14)6-4-9-5-7-11(17-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
MFJYRLRBBMJWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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